2-PHENYL-HEXAHYDRO-1H-[1,2,4]TRIAZOLO[1,2-A]PYRIDAZINE-1,3-DIONE

Angiotensin II Receptor AT1 Antagonist Hypertension Pharmacology

2-Phenyl-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione (CAS 71248-08-3), also designated L-707,581, is a heterocyclic small molecule belonging to the triazolopyridazine-dione class. It functions as a potent, nonpeptide angiotensin II type 1 (AT1) receptor antagonist, originally developed by Merck Research Laboratories as an antihypertensive agent.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 71248-08-3
Cat. No. B5559788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-PHENYL-HEXAHYDRO-1H-[1,2,4]TRIAZOLO[1,2-A]PYRIDAZINE-1,3-DIONE
CAS71248-08-3
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CCN2C(=O)N(C(=O)N2C1)C3=CC=CC=C3
InChIInChI=1S/C12H13N3O2/c16-11-13-8-4-5-9-14(13)12(17)15(11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
InChIKeyNHLQFWKTUBSVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione (CAS 71248-08-3): Selective AT1 Antagonist Scaffold for Hypertension Research


2-Phenyl-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione (CAS 71248-08-3), also designated L-707,581, is a heterocyclic small molecule belonging to the triazolopyridazine-dione class. It functions as a potent, nonpeptide angiotensin II type 1 (AT1) receptor antagonist, originally developed by Merck Research Laboratories as an antihypertensive agent [1]. The compound contains a characteristic fused triazole-pyridazine bicyclic core with a phenyl substitution at the 2-position, which is essential for its receptor binding affinity [1][2]. Its molecular weight is 231.25 g/mol with the formula C₁₂H₁₃N₃O₂.

Why Generic Triazolopyridazine Substitution Fails: Structure-Activity Determinants of 2-Phenyl-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione


Triazolopyridazine derivatives exhibit diverse pharmacological profiles depending on subtle structural modifications, making generic interchange scientifically unsound. While 1-thione analogs of this scaffold have demonstrated inhibitory activity against inducible nitric oxide synthase (iNOS), the 1,3-dione oxidation state present in 2-phenyl-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione redirects pharmacological activity toward angiotensin II AT1 receptor antagonism [1]. Furthermore, the specific 2-phenyl substituent is crucial: structure-activity relationship (SAR) studies across the triazolopyridazine class confirm that aromatic moieties at the 2- or 3-position are essential for target engagement; aliphatic substitutions or heteroatom replacements consistently diminish potency [1][2]. Procurement of an uncharacterized triazolopyridazine congener risks acquiring a compound with an entirely different target profile—or no activity at all.

Quantitative Differentiation Evidence for 2-Phenyl-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione (L-707,581)


AT1 Receptor Affinity: L-707,581 vs. Losartan and Valsartan

L-707,581 demonstrates single-digit nanomolar affinity for the angiotensin II AT1 receptor. In a radioligand displacement assay using [¹²⁵I]-Sar¹,Ile⁸-AII in rat adrenal cortical microsomes, L-707,581 exhibited an IC₅₀ of 2 nM, and an IC₅₀ of 8 nM in rabbit aorta [1]. For cross-study context, the clinically established AT1 antagonist losartan has a reported IC₅₀ of approximately 19.7 nM in recombinant HEK293 cell-based AT1R assays, while valsartan shows an IC₅₀ of 1.8 nM [2]. This places L-707,581 in a potency range comparable to valsartan and approximately 10-fold more potent than losartan under these respective assay conditions, although direct head-to-head data in identical assay systems are not publicly available.

Angiotensin II Receptor AT1 Antagonist Hypertension Pharmacology

AT1 vs. AT2 Receptor Selectivity: L-707,581 Demonstrates >1000-Fold Discrimination

L-707,581 exhibits pronounced selectivity for the AT1 receptor over the AT2 receptor. In rat adrenal cortical microsomes, the IC₅₀ for AT2 receptor displacement of [¹²⁵I]-Ang II was 10,000 nM, compared to 2 nM for AT1 in the same tissue preparation [1]. In rat midbrain AT2 receptor assays, the IC₅₀ was 30,000 nM [1]. This represents an AT1/AT2 selectivity ratio of 5,000- to 15,000-fold. For class-level context, losartan exhibits approximately 1,000-fold AT1 selectivity (AT1 IC₅₀ ~20 nM vs. AT2 IC₅₀ >10,000 nM), while valsartan shows >10,000-fold selectivity [2]. L-707,581 thus achieves selectivity comparable to or exceeding that of the most selective clinical ARBs, a property critical for mechanistic studies where AT2-mediated confounding effects must be minimized.

Receptor Selectivity AT2 Receptor Off-Target Profiling

Metallo-β-Lactamase Inhibitory Activity: An Off-Target Differentiation Point

In an enzyme inhibition assay using biphenyl tetrazoles (BPTS) against metallo-β-lactamase from Bacteroides fragilis, L-707,581 exhibited an IC₅₀ of 7,000 nM (7 µM) at pH 7.0 and 2°C [1]. This weak but measurable activity distinguishes L-707,581 from the majority of clinical AT1 antagonists, which are not generally profiled against bacterial β-lactamases. The interaction with a zinc-dependent hydrolase suggests that the triazolopyridazine-dione core may possess metal-chelating properties not present in the biphenyl-tetrazole-based sartans (e.g., losartan, valsartan, irbesartan) [2]. While the potency is insufficient for direct therapeutic application, this orthogonal activity provides a unique biochemical probe handle for studying metallo-enzyme interactions with the triazolopyridazine scaffold.

Antimicrobial Resistance Metallo-β-Lactamase Enzyme Inhibition

Recommended Research Applications for 2-Phenyl-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione Based on Quantitative Evidence


In Vitro AT1 Receptor Occupancy and Selectivity Profiling Studies

L-707,581 is optimally deployed as a high-affinity, highly selective AT1 receptor antagonist probe for radioligand binding and functional assays. Its IC₅₀ of 2–8 nM enables sensitive detection of AT1 receptor occupancy, while its >5,000-fold selectivity over AT2 receptors eliminates confounding AT2-mediated signaling. This makes it suitable for receptor pharmacology studies in isolated tissue preparations (e.g., rabbit aorta, rat adrenal microsomes) where AT1-specific antagonism must be unambiguously demonstrated [1].

Comparative Antihypertensive Mechanism-of-Action Studies

Researchers comparing the efficacy of AT1 antagonists across chemical classes can employ L-707,581 as a triazolopyridazine-dione representative alongside biphenyl-tetrazole sartans (losartan, valsartan) and imidazole-based antagonists. Its cross-study comparable potency allows benchmarking of scaffold-dependent differences in binding kinetics, functional antagonism, and receptor internalization profiles [1][2].

Metallo-Enzyme Interaction Probe for Triazolopyridazine Scaffold Characterization

The measurable metallo-β-lactamase inhibitory activity (IC₅₀ = 7 µM) of L-707,581 provides a secondary biochemical readout for structure-activity relationship (SAR) studies focused on the metal-chelating properties of the triazolopyridazine-dione core. Investigators synthesizing or procuring analogs of this scaffold can use MBL inhibition assays as an orthogonal activity marker to confirm retention of the core pharmacophore, independent of AT1 receptor engagement [1].

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